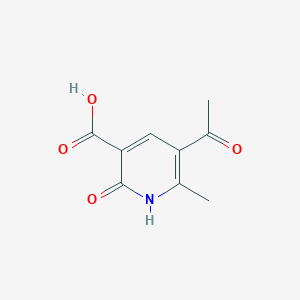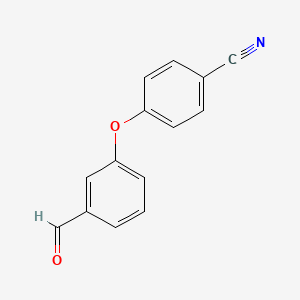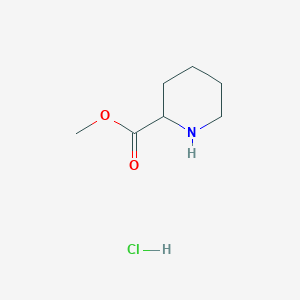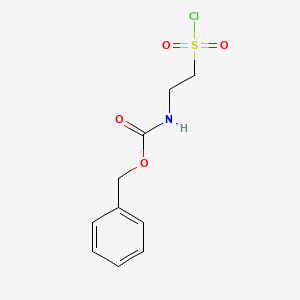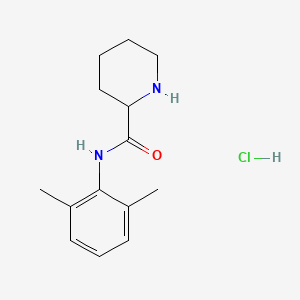
6-Chloro-2,3-bis(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2,3-bis(chloromethyl)pyridine” is a chemical compound with the molecular formula C7H6Cl3N . It has an average mass of 210.488 Da and a monoisotopic mass of 208.956589 Da .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 296.8±35.0 °C at 760 mmHg, and a flash point of 161.4±11.5 °C . It has a molar refractivity of 48.8±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 150.0±3.0 cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Palladium(II) Complexes Formation : The reaction of PhSe− with 2,6-bis(chloromethyl)pyridine resulted in the first pincer (Se,N,Se) ligand, which formed complexes exhibiting high catalytic activity for the Heck coupling reaction (Das, Rao, & Singh, 2009).
N-Heterocyclic Complexes of Rhodium and Palladium : The formation of N-heterocyclic complexes of rhodium and palladium from pincer ligands derived from 2,6-bis(chloromethyl)pyridine was demonstrated, contributing to the understanding of metal-ligand interactions (Simons, Custer, Tessier, & Youngs, 2003).
Electrochemical Reduction : Studies on the electrochemical reduction of 2,6-bis(chloromethyl)pyridine at carbon cathodes in acetonitrile provided insights into potential applications in organic synthesis and reduction mechanisms (Ji, Peters, Karty, Reilly, & Mubarak, 2001).
Ligand Synthesis and Coordination Chemistry
Ligand Development for Metal Complexation : The synthesis of ligands from 2,6-bis(chloromethyl)pyridine for complexation with metals like palladium and nickel was explored for potential applications in catalysis and material science (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Coordination Properties with Lanthanide Ions : The coordination properties of 2,6-bis(chloromethyl)pyridine derivatives with lanthanide ions were investigated, revealing the versatility of this compound in forming complexes with diverse geometries and potential applications in materials chemistry (Pailloux, Shirima, Ray, Duesler, Paine, Klaehn, Mcilwain, & Hay, 2009).
Novel Materials and Sensing Applications
Luminescent Properties : The luminescent properties of [bis(iminoalkyl)pyridine]cadmium(II) complexes synthesized from 2,6-bis(chloromethyl)pyridine derivatives were examined, suggesting potential uses in optoelectronic devices and sensors (Fan, Zhu, Mu, Li, Yang, Su, & Feng, 2004).
Fluorescent Chemosensor for Hg2+ : A chemosensor based on 2,6-bis(chloromethyl)pyridine was developed for the selective and sensitive detection of Hg2+ in neutral buffer aqueous solution, demonstrating the compound's utility in environmental monitoring and analysis (Guo, Qian, & Jia, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2,6-bis(chloromethyl)pyridine, coordinate with metal ions through the nitrogen atom to form complexes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (possibly metal ions) through the nitrogen atom, leading to the formation of complexes .
Biochemical Pathways
It is known that similar compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It can be inferred from related compounds that its interaction with metal ions could lead to the formation of complexes, which could have various effects depending on the specific context .
Análisis Bioquímico
Biochemical Properties
6-Chloro-2,3-bis(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It coordinates with metal ions through the nitrogen atom in the pyridine ring, forming stable complexes . These interactions are crucial in various biochemical processes, including enzyme catalysis and protein folding. The compound’s ability to form complexes with metal ions makes it a valuable tool in studying metalloproteins and metalloenzymes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, the compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production. Additionally, it can modulate the activity of transcription factors, resulting in altered gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to the accumulation of specific metabolites and alterations in cellular energy production. Additionally, it can affect the activity of transporters and binding proteins, impacting the transport and distribution of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, the compound may accumulate in the nucleus, where it can interact with DNA and affect gene expression.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect transcriptional regulation and gene expression.
Propiedades
IUPAC Name |
6-chloro-2,3-bis(chloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-3-5-1-2-7(10)11-6(5)4-9/h1-2H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMVICDINIHBII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460168 |
Source


|
| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-94-5 |
Source


|
| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)
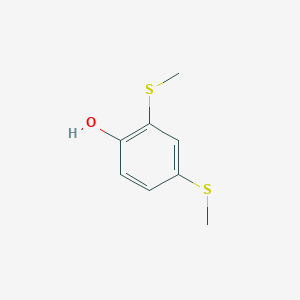


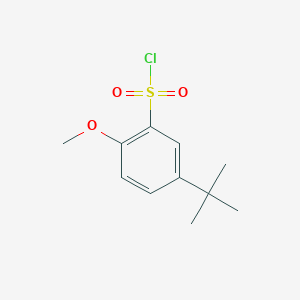

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)

